molecular formula C27H23N B15161647 1,1-Dibenzyl-2-methyl-1H-benzo[E]indole CAS No. 843673-87-0

1,1-Dibenzyl-2-methyl-1H-benzo[E]indole

Cat. No.: B15161647
CAS No.: 843673-87-0
M. Wt: 361.5 g/mol
InChI Key: GRMIMWQZLDWWND-UHFFFAOYSA-N
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Description

1,1-Dibenzyl-2-methyl-1H-benzo[E]indole is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by its unique structure, which includes a benzo[E]indole core with dibenzyl and methyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Dibenzyl-2-methyl-1H-benzo[E]indole typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . The dibenzyl and methyl groups are then introduced through subsequent alkylation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions: 1,1-Dibenzyl-2-methyl-1H-benzo[E]indole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction typically involves the addition of hydrogen atoms, using reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophilic substitution reactions are common, where substituents on the indole ring are replaced by other groups. Common reagents include halogens and nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of ketones, aldehydes, or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of halogen, nitro, or alkyl groups.

Scientific Research Applications

1,1-Dibenzyl-2-methyl-1H-benzo[E]indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1-Dibenzyl-2-methyl-1H-benzo[E]indole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1,1-Dibenzyl-2-methyl-1H-benzo[E]indole is unique due to its specific substituents, which confer distinct chemical and biological properties. Its dibenzyl and methyl groups influence its reactivity, making it suitable for specific synthetic and research applications.

Properties

CAS No.

843673-87-0

Molecular Formula

C27H23N

Molecular Weight

361.5 g/mol

IUPAC Name

1,1-dibenzyl-2-methylbenzo[e]indole

InChI

InChI=1S/C27H23N/c1-20-27(18-21-10-4-2-5-11-21,19-22-12-6-3-7-13-22)26-24-15-9-8-14-23(24)16-17-25(26)28-20/h2-17H,18-19H2,1H3

InChI Key

GRMIMWQZLDWWND-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C1(CC3=CC=CC=C3)CC4=CC=CC=C4)C5=CC=CC=C5C=C2

Origin of Product

United States

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